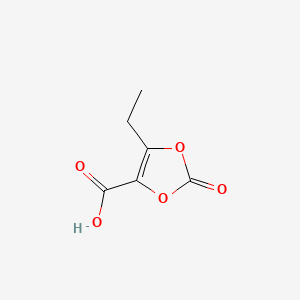
5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID is an organic compound with a unique structure featuring a dioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID typically involves the reaction of ethyl acetoacetate with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the dioxole ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of different products. The dioxole ring structure allows for unique interactions with biological molecules, influencing pathways related to metabolism and cellular function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-5-methyl-2H-1,3-dioxole-4-carboxylic acid
- 2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
- 4-Hydroxy-2-quinolones
Uniqueness
5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern and the presence of the dioxole ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity .
Propiedades
Número CAS |
188525-88-4 |
|---|---|
Fórmula molecular |
C6H6O5 |
Peso molecular |
158.109 |
Nombre IUPAC |
5-ethyl-2-oxo-1,3-dioxole-4-carboxylic acid |
InChI |
InChI=1S/C6H6O5/c1-2-3-4(5(7)8)11-6(9)10-3/h2H2,1H3,(H,7,8) |
Clave InChI |
UTSRHRYKAQBZLQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC(=O)O1)C(=O)O |
Sinónimos |
1,3-Dioxole-4-carboxylicacid,5-ethyl-2-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















